

Comparative Analysis of INF200 and Glyburide on Inflammasome Activation

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Compound of Interest

Compound Name: INF200

Cat. No.: B15139723

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This guide provides a detailed comparative analysis of two sulfonylurea-based compounds, **INF200** and Glyburide, focusing on their efficacy and mechanisms in inhibiting NLRP3 inflammasome activation. The information is compiled from preclinical research to assist in understanding their potential as therapeutic agents targeting inflammasome-driven inflammation.

Executive Summary

Both **INF200** and Glyburide are potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. While Glyburide is a well-established anti-diabetic drug with known off-target anti-inflammatory properties, **INF200** is a novel compound specifically investigated for its NLRP3 inhibitory activity. This guide presents a side-by-side comparison of their effects on inflammasome activation, supported by available experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the inhibitory effects of **INF200** and Glyburide on key markers of inflammasome activation. It is important to note that the experimental conditions under which these data were generated may vary between studies.

Compound	Assay	Cell Type	Stimuli	Concentration	Inhibition	Source
INF200	IL-1 β Release	Human Macrophages	LPS/ATP	10 μ M	35.5 \pm 8.8%	[1]
IL-1 β Release	Human Macrophages	LPS/ATP	IC50: 16.6 \pm 2.6 μ M	50%	[1]	
Pyroptosis (LDH release)	Human Macrophages	LPS/ATP	10 μ M	66.3 \pm 6.6%	[1]	
Pyroptosis (LDH release)	Human Macrophages	LPS/MSU	10 μ M	61.6 \pm 11.5%	[1]	
Glyburide	IL-1 β Secretion	Mouse Peritoneal Macrophages	LPS/ATP	25 μ M	~50%	
IL-1 β Secretion	Mouse Peritoneal Macrophages	LPS/ATP	50 μ M	~75%		
IL-1 β Secretion	Mouse Peritoneal Macrophages	LPS/ATP	100 μ M	~90%		
Caspase-1 Activation	Mouse BMDMs	LPS/ATP	25-200 μ M	Dose-dependent inhibition	[2][3]	

Table 1: Comparative Efficacy of **INF200** and Glyburide on Inflammasome Activation. BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; ATP: Adenosine triphosphate;

MSU: Monosodium urate crystals; IC50: Half maximal inhibitory concentration.

Mechanism of Action

Both **INF200** and Glyburide are known to specifically target the NLRP3 inflammasome.

INF200, a novel 1,3,4-oxadiazol-2-one-based compound, was designed as a sulfonylurea-based inhibitor of NLRP3.^[1] Computational studies suggest it maintains important interactions within the NACHT domain of the NLRP3 protein, similar to other active sulfonylurea-based inhibitors.

Glyburide, a second-generation sulfonylurea, inhibits the NLRP3 inflammasome upstream of its activation but downstream of the P2X7 receptor.^{[4][5]} Its inhibitory effect is independent of its well-known role in blocking ATP-sensitive potassium (KATP) channels, which is its mechanism of action in treating type 2 diabetes.^{[4][5]}

Chemical Structures

Compound	Chemical Structure
INF200	Structure not publicly available in standard chemical databases.

Glyburide



PREVIEW NOT
AVAILABLE

Table 2: Chemical Structures of **INF200** and Glyburide.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

NLRP3 Inflammasome Activation Assay in Human Macrophages (for INF200)

This protocol is based on the methods described in the study by Gastaldi et al. (2023).

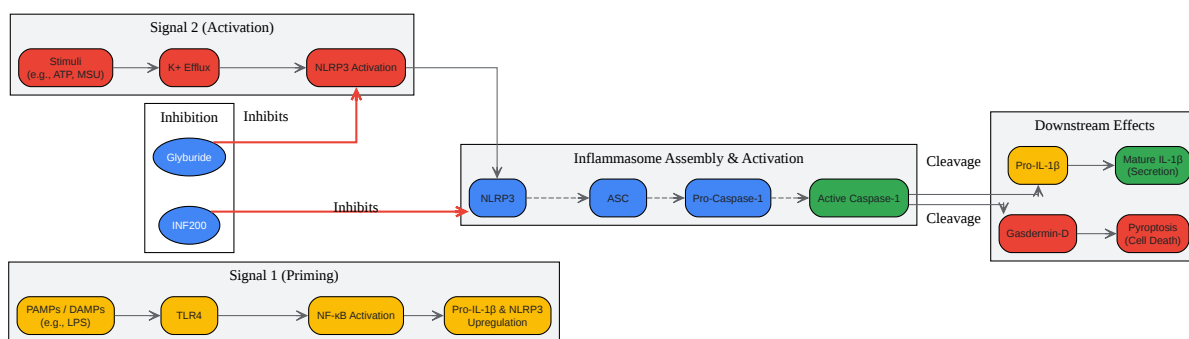
- **Cell Culture:** Human monocytic THP-1 cells are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA).
- **Priming:** Differentiated macrophages are primed with Lipopolysaccharide (LPS) (Signal 1) to induce the expression of pro-IL-1 β and NLRP3.
- **Inhibitor Treatment:** Cells are pre-incubated with various concentrations of **INF200** or vehicle control for a specified period.
- **Activation:** NLRP3 inflammasome is activated by adding Adenosine triphosphate (ATP) or monosodium urate (MSU) crystals (Signal 2).
- **Measurement of IL-1 β Release:** The cell culture supernatant is collected, and the concentration of secreted IL-1 β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- **Measurement of Pyroptosis:** Cell death (pyroptosis) is assessed by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.

NLRP3 Inflammasome Activation Assay in Mouse Macrophages (for Glyburide)

This protocol is based on the methods described in the study by Lamkanfi et al. (2009).

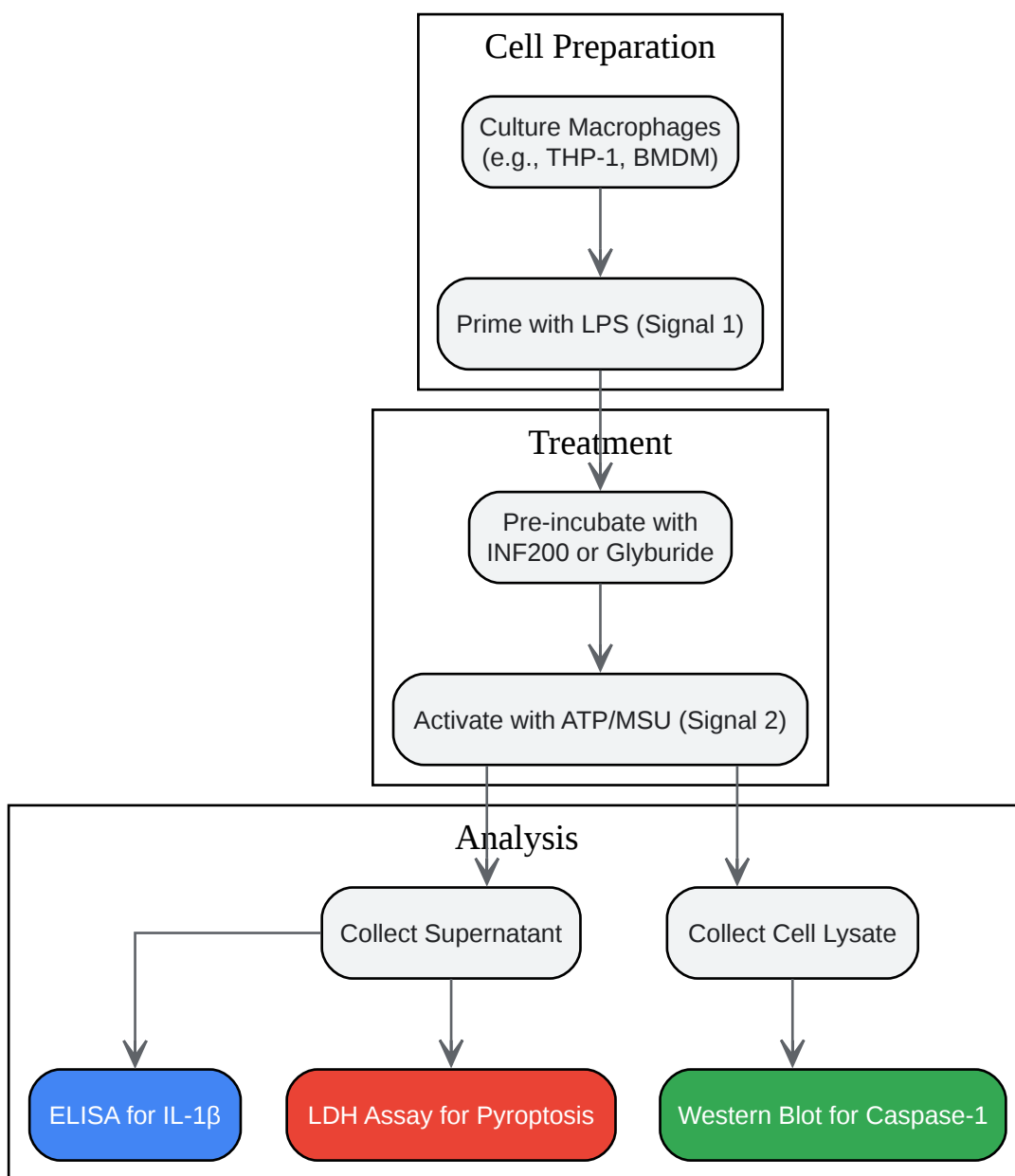
- **Cell Culture:** Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured in appropriate media.
- **Priming:** BMDMs are primed with LPS.
- **Inhibitor Treatment:** Cells are pre-treated with different concentrations of Glyburide or a vehicle control.
- **Activation:** The NLRP3 inflammasome is activated with ATP.
- **Measurement of Caspase-1 Activation:** Cell lysates are collected, and the activation of caspase-1 is determined by Western blot analysis, looking for the cleaved p10 subunit.
- **Measurement of IL-1 β Secretion:** The amount of secreted IL-1 β in the cell culture supernatant is measured by ELISA.

Mandatory Visualization



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Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition by **INF200** and Glyburide.



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Caption: General experimental workflow for assessing inflammasome inhibition.

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References

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